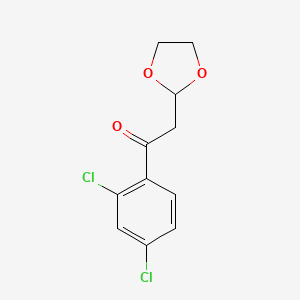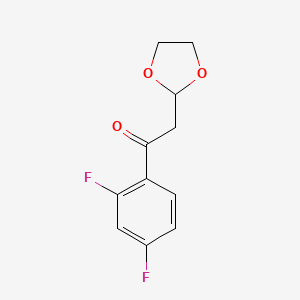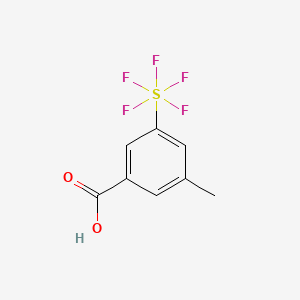
3-propylidenepiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propylidenepiperidine is an organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The this compound compound is characterized by a propylidene group attached to the third carbon of the piperidine ring in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-propylidenepiperidine can be achieved through several synthetic routes. One common method involves the condensation of piperidine with propionaldehyde under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Piperidine is reacted with propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Isomerization: The resulting product is a mixture of E and Z isomers. The Z-isomer can be selectively obtained through isomerization using specific catalysts or by recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired Z-isomer.
Analyse Des Réactions Chimiques
Types of Reactions
3-propylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
3-propylidenepiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-propylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-propylidenepiperidine: The E-isomer of the compound, differing in the configuration around the double bond.
3-propylpiperidine: Lacks the double bond, resulting in different chemical properties.
N-propylpiperidine: The propyl group is attached to the nitrogen atom instead of the carbon atom.
Uniqueness
3-propylidenepiperidine is unique due to its Z-configuration, which can result in different biological activities and chemical reactivity compared to its E-isomer and other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where the Z-configuration is required.
Propriétés
Numéro CAS |
942577-00-6 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
(3Z)-3-propylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-2-4-8-5-3-6-9-7-8/h4,9H,2-3,5-7H2,1H3/b8-4- |
Clé InChI |
FNGVDWCZGSGMIL-YWEYNIOJSA-N |
SMILES |
CCC=C1CCCNC1 |
SMILES isomérique |
CC/C=C\1/CCCNC1 |
SMILES canonique |
CCC=C1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)






